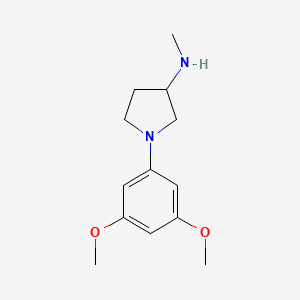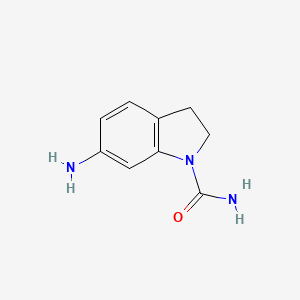
6-amino-2,3-dihydro-1H-indole-1-carboxamide
Descripción general
Descripción
6-Amino-2,3-dihydro-1H-indole-1-carboxamide is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide consists of a five-membered ring fused to a six-membered ring, forming an indole structure. The indole structure is substituted at the 2 and 3 positions with an amino group and a carboxamide group, respectively .Aplicaciones Científicas De Investigación
Antiviral Activity
6-Amino-2,3-dihydro-1H-indole-1-carboxamide derivatives have been reported to exhibit significant antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A, with one compound demonstrating an IC50 value of 7.53 μmol/L and a high selectivity index against Coxsackie B3 virus . This suggests potential for the development of new antiviral drugs that could be effective in treating various viral infections.
Anti-HIV Activity
Indole derivatives, including those related to 6-amino-2,3-dihydro-1H-indole-1-carboxamide, have been synthesized and screened for their anti-HIV activity. Some compounds have shown promising results against HIV-1 (IIIB) and HIV-2 (ROD) strains, indicating their potential use in anti-HIV therapies .
Anticancer Applications
The indole nucleus, which is part of the structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, is found in many synthetic drug molecules with anticancer activity. The ability of indole derivatives to bind with high affinity to multiple receptors makes them valuable in the development of new cancer treatments .
Antimicrobial Properties
Indole derivatives are known for their antimicrobial activities. The structural framework of 6-amino-2,3-dihydro-1H-indole-1-carboxamide can be utilized to synthesize new compounds with potential applications in combating microbial infections .
Antidiabetic Effects
Research has indicated that indole derivatives can have antidiabetic properties. By synthesizing and testing various scaffolds of indole, including those related to 6-amino-2,3-dihydro-1H-indole-1-carboxamide, new therapeutic possibilities for diabetes treatment may be discovered .
Antimalarial Activity
The indole core is also present in compounds with antimalarial activity. Derivatives of 6-amino-2,3-dihydro-1H-indole-1-carboxamide could be explored for their potential to treat malaria, a disease caused by Plasmodium parasites .
Direcciones Futuras
Indole derivatives, including 6-amino-2,3-dihydro-1H-indole-1-carboxamide, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
Propiedades
IUPAC Name |
6-amino-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-2-1-6-3-4-12(9(11)13)8(6)5-7/h1-2,5H,3-4,10H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHNJWHMMMTRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2,3-dihydro-1H-indole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




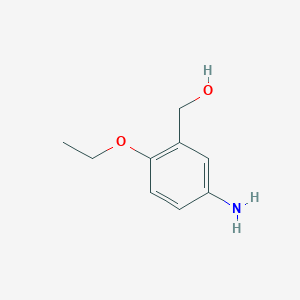
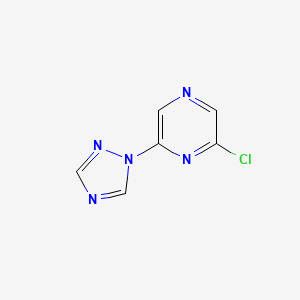
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1517478.png)
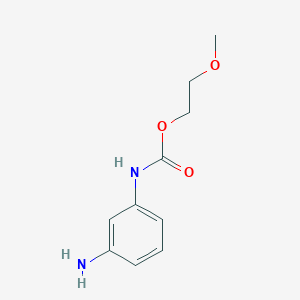
![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)
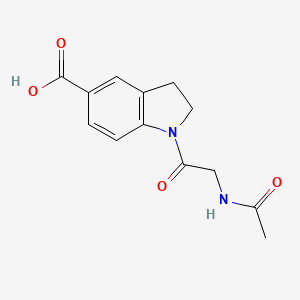
![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)
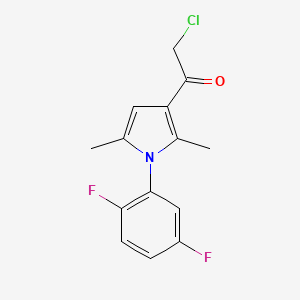
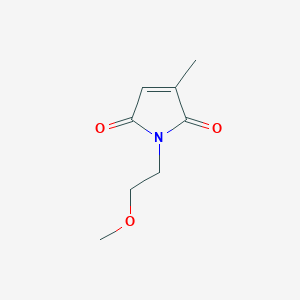

![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)
